![molecular formula C14H19N3OS B2587820 N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide CAS No. 2418711-46-1](/img/structure/B2587820.png)
N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide
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Overview
Description
N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) and has been approved for the treatment of various types of cancer. The aim of
Mechanism of Action
N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide exerts its anticancer effects by inhibiting multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By blocking these receptors, N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide inhibits angiogenesis, tumor growth, and metastasis. N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide also induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and inhibition of cell proliferation. N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide also affects various signaling pathways, such as the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway.
Advantages and Limitations for Lab Experiments
N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide is a valuable tool for studying the role of RTKs in cancer and other diseases. Its broad specificity for multiple RTKs makes it a useful inhibitor for investigating signaling pathways and their effects on cellular processes. However, N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide's potency and specificity can also pose challenges in interpreting experimental results, as off-target effects may occur at higher concentrations.
Future Directions
Future research on N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide could focus on developing more selective inhibitors that target specific RTKs, as well as investigating its potential in combination therapies with other anticancer agents. In addition, N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide's potential for treating other diseases, such as Alzheimer's disease and psoriasis, could be further explored. The development of new delivery methods, such as nanoparticles or liposomes, could also enhance the efficacy and specificity of N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide.
Synthesis Methods
N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide can be synthesized through a multi-step process involving the condensation of 2-chloro-5-nitropyridine with 3-ethylthio-1-propylamine, followed by reduction of the nitro group and subsequent coupling with 4-methylpiperazine. The final product is obtained through purification and isolation.
Scientific Research Applications
N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide has been extensively studied for its anticancer properties and has demonstrated efficacy against various types of tumors, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. In addition, N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide has also been investigated for its potential in treating other diseases, such as Alzheimer's disease and psoriasis.
properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-5-19-10-7-6-8-16-12(10)13(18)17-11(9-15)14(2,3)4/h6-8,11H,5H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDFGAMFQUFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(N=CC=C1)C(=O)NC(C#N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide |
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